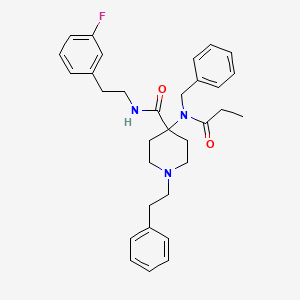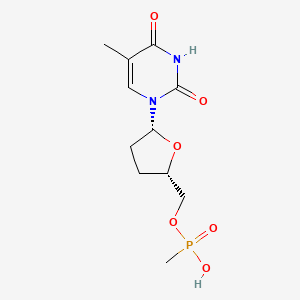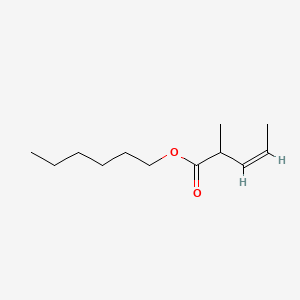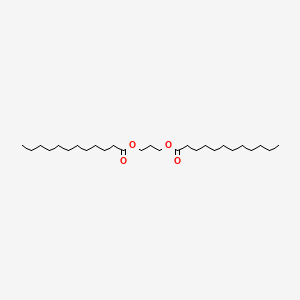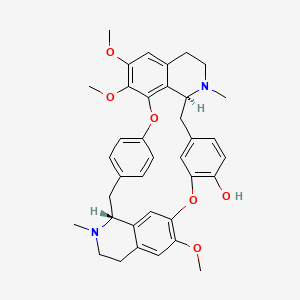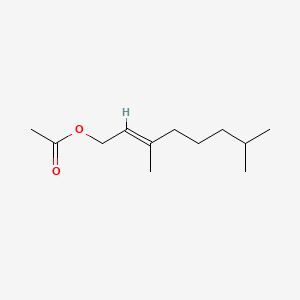
Itasetron hydrochloride monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Itasetron hydrochloride monohydrate is a potent 5-hydroxytryptamine 3 (5-HT3) receptor antagonist. It is primarily used for its antiemetic properties, particularly in preventing nausea and vomiting induced by chemotherapy and radiation therapy . This compound is known for its high bioavailability and long half-life, making it a valuable alternative to other antiemetic agents like ondansetron .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of itasetron hydrochloride monohydrate involves multiple steps, starting from commercially available starting materialsSpecific details on the synthetic routes and reaction conditions are proprietary and not widely published .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, often involving the use of automated systems for precise control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Itasetron hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to convert specific functional groups to their reduced forms, impacting the compound’s pharmacokinetics.
Substitution: Commonly used to introduce or replace functional groups, enhancing the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often studied for their enhanced pharmacological properties .
Aplicaciones Científicas De Investigación
Itasetron hydrochloride monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying 5-HT3 receptor antagonists and their interactions.
Medicine: Primarily used as an antiemetic in cancer chemotherapy and radiation therapy.
Industry: Utilized in the development of new antiemetic drugs and formulations.
Mecanismo De Acción
Itasetron hydrochloride monohydrate exerts its effects by selectively antagonizing the 5-HT3 receptors. This action prevents the binding of serotonin, a neurotransmitter that can trigger nausea and vomiting. By blocking these receptors, this compound effectively reduces the incidence of chemotherapy-induced nausea and vomiting . The molecular targets involved include the 5-HT3 receptors located in the central and peripheral nervous systems .
Comparación Con Compuestos Similares
Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used for similar antiemetic purposes.
Granisetron: Known for its high potency and long duration of action.
Dolasetron: Used in the prevention of postoperative nausea and vomiting.
Uniqueness
Itasetron hydrochloride monohydrate is unique due to its high bioavailability and long half-life, which allows for less frequent dosing compared to other similar compounds. Additionally, it has shown comparable efficacy to ondansetron at lower doses, making it a cost-effective alternative.
Propiedades
Número CAS |
138602-61-6 |
|---|---|
Fórmula molecular |
C16H23ClN4O3 |
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide;hydrate;hydrochloride |
InChI |
InChI=1S/C16H20N4O2.ClH.H2O/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22;;/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22);1H;1H2/t10?,11-,12+;; |
Clave InChI |
UZOZFPGVCIJZKM-WLYHRQBBSA-N |
SMILES isomérico |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.O.Cl |
SMILES canónico |
CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)


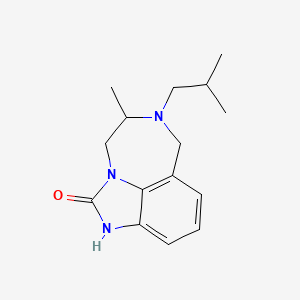


![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
